

Application Note: Measurement of Rifabutin Concentration in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: *Rifabutin*

Cat. No.: *B10761502*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **Rifabutin** in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a reliable and efficient workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method is characterized by its specificity, accuracy, and precision over a clinically relevant concentration range.

Principle

The method involves the extraction of **Rifabutin** and an internal standard (IS) from human plasma via protein precipitation with acetonitrile. Following centrifugation, the clear supernatant is injected into a reversed-phase HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at 275 nm. A calibration curve is generated by plotting the peak area ratio of **Rifabutin** to the internal standard against the nominal concentration of the calibration standards.

Materials and Instrumentation

2.1 Reagents and Chemicals

- **Rifabutin** reference standard ($\geq 98\%$ purity)
- Sulindac (Internal Standard, IS) ($\geq 98\%$ purity)[1]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (Analytical grade)
- Sodium acetate (Analytical grade)
- Water (Type I, Milli-Q or equivalent)
- Drug-free human plasma (with K2EDTA as anticoagulant)

2.2 Instrumentation

- HPLC system with a quaternary pump, autosampler, and column oven (e.g., Shimadzu, Agilent, Waters)
- UV-Vis Detector
- Analytical Column: Zorbax Rx C8 column or equivalent (e.g., 150 mm x 4.6 mm, 5 μm)[1]
- Data acquisition and processing software
- Microcentrifuge
- Vortex mixer
- Nitrogen evaporator (optional)
- Analytical balance
- Calibrated pipettes

Experimental Protocols

Protocol 1: Preparation of Solutions

1.1 Mobile Phase Preparation (0.05 M Phosphate/Acetate Buffer pH 4.0 : Acetonitrile (53:47, v/v))[1]

- Dissolve 6.8 g of potassium dihydrogen phosphate and 4.1 g of sodium acetate in 1 L of Type I water.
- Adjust the pH to 4.0 using phosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Mix 530 mL of the buffer with 470 mL of acetonitrile.
- Degas the final mobile phase solution by sonication or helium sparging before use.

1.2 Stock Solution Preparation (1 mg/mL)

- **Rifabutin** Stock: Accurately weigh 10 mg of **Rifabutin** reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Internal Standard (IS) Stock: Accurately weigh 10 mg of Sulindac and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Store stock solutions at 2-8°C, protected from light.

1.3 Working Standard and IS Solution Preparation

- **Rifabutin** Working Standards: Perform serial dilutions of the **Rifabutin** stock solution with methanol to prepare a series of working standard solutions. These will be used to spike plasma for calibration standards and QC samples.
- IS Working Solution: Dilute the IS stock solution with methanol to obtain a working concentration (e.g., 10 µg/mL).

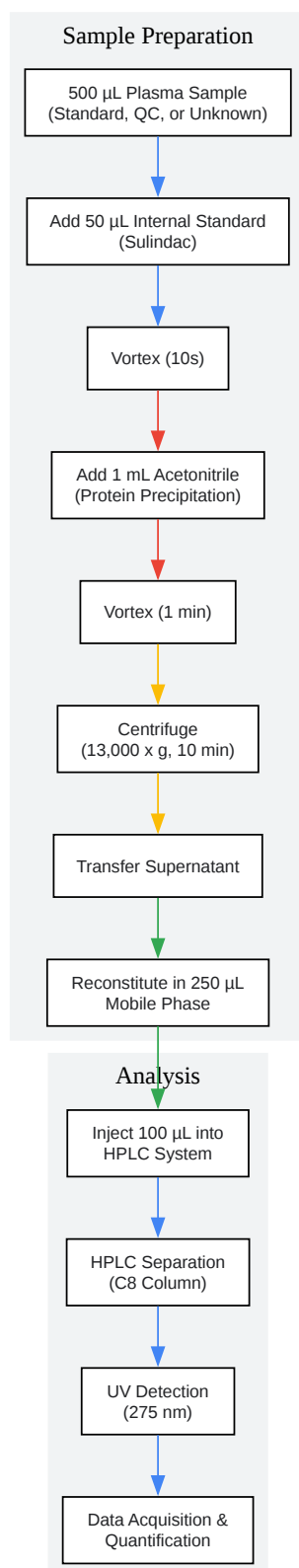
Protocol 2: Sample Preparation

2.1 Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

- Spike 950 μ L of drug-free human plasma with 50 μ L of the appropriate **Rifabutin** working standard solution to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 50, 100, 200, 400, 600 ng/mL).[\[1\]](#)
- Similarly, prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 500 ng/mL).

2.2 Plasma Sample Extraction

- Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
- Pipette 500 μ L of plasma sample (or CS/QC) into the corresponding tube.
- Add 50 μ L of the IS working solution to all tubes except the blank.
- Vortex the mixture for 10 seconds.
- Add 1 mL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[\[2\]](#)[\[3\]](#)
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[\[4\]](#)
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature (optional, but improves sensitivity).
- Reconstitute the residue in 250 μ L of the mobile phase.[\[1\]](#)
- Vortex for 30 seconds and transfer the solution to an autosampler vial.



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Caption: Workflow for **Rifabutin** quantification in plasma.

Data Presentation and Results

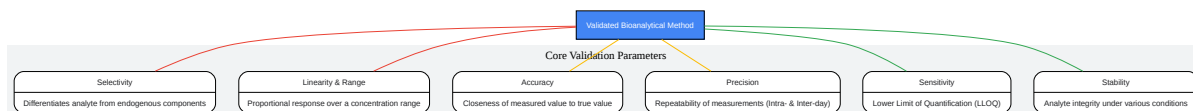
Chromatographic Conditions

The chromatographic parameters are optimized to achieve good separation and peak shape for **Rifabutin** and the internal standard.

Parameter	Condition
Instrument	HPLC with UV Detector
Column	Zorbax Rx C8 (150 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase	0.05M Phosphate/Acetate Buffer (pH 4.0) : Acetonitrile (53:47, v/v)[1]
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	100 µL
UV Detection	275 nm[1]
Run Time	~12 minutes
Retention Time (RT)	Sulindac (IS): ~6.9 min, Rifabutin: ~10.8 min[1]

Method Validation

The method was validated according to the US-FDA and EMA guidelines for bioanalytical method validation.[5][6][7]



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Caption: Key parameters for bioanalytical method validation.

Table 2: Calibration Curve and Linearity

The calibration curve demonstrated excellent linearity over the specified concentration range.

Parameter	Result
Linearity Range	5 - 600 ng/mL ^[1]
Regression Model	Weighted linear regression (1/x ²)
Correlation Coefficient (r ²)	≥ 0.995
LLOQ Accuracy & Precision	Within ±20% of nominal value ^[5]

Table 3: Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	15	≤ 15%	85% - 115%	≤ 15%	85% - 115%
Medium	150	≤ 15%	85% - 115%	≤ 15%	85% - 115%
High	500	≤ 15%	85% - 115%	≤ 15%	85% - 115%

Acceptance

Criteria:

Precision

(%CV) should

not exceed

15% (20% for

LLOQ), and

Accuracy

should be

within 85-

115% (80-

120% for

LLOQ).^[4]^[5]

Table 4: Recovery

The extraction recovery of **Rifabutin** and the IS was consistent and reproducible.

Analyte	Mean Extraction Recovery (%)
Rifabutin	> 85%
Sulindac (IS)	> 85%

Table 5: Stability

Rifabutin was found to be stable in human plasma under various storage and handling conditions.

Stability Condition	Duration	Stability (%)
Freeze-Thaw Stability	3 cycles	≥ 85%
Short-Term (Bench-Top) Stability	24 hours @ RT	≥ 85%
Long-Term Stability	8 weeks @ -20°C	≥ 85%
Post-Preparative (Autosampler) Stability	48 hours @ 4°C	≥ 85%
Stability is acceptable if the mean concentration is within ±15% of the baseline value.[8]		

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